molecular formula C11H8F6O3 B14056869 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one

1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14056869
M. Wt: 302.17 g/mol
InChI Key: BDFOUSGMYRPLPJ-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one
  • 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
  • N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine

Comparison: 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of two trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F6O3

Molecular Weight

302.17 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O3/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3

InChI Key

BDFOUSGMYRPLPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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